Adaprolol maleate

概要

説明

It is primarily developed for the treatment of glaucoma, a condition characterized by increased intraocular pressure that can lead to optic nerve damage and vision loss . The compound is designed to minimize systemic activity through rapid inactivation to an inactive metabolite, making it a "soft drug" .

準備方法

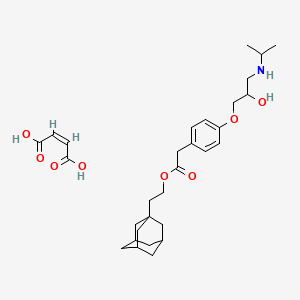

Synthetic Routes and Reaction Conditions: The synthesis of adaprolol maleate involves the esterification of 2-(1-adamantyl)ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate with maleic acid. The reaction typically occurs under mild conditions, with the use of a suitable solvent such as dichloromethane and a catalyst like sulfuric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The compound is often produced in powder form and stored under specific conditions to maintain stability .

化学反応の分析

反応の種類: アダプロロールマレアートは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、対応する酸化物に酸化される可能性があります。

還元: 還元反応は、アダプロロールマレアートをその還元形に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な生成物:

酸化: 酸化物とヒドロキシル化誘導体の生成。

還元: 還元類似体の生成。

4. 科学研究の応用

アダプロロールマレアートは、幅広い科学研究の応用を持っています。

化学: ベータアドレナリン遮断薬の研究におけるモデル化合物として使用されます。

生物学: 細胞シグナル伝達経路への影響について調査されています。

科学的研究の応用

Cardiovascular Applications

Adaprolol maleate has demonstrated significant electrophysiological effects, making it a candidate for treating various cardiac conditions.

Electrophysiological Effects

- Mechanism of Action : Adaprolol primarily acts as a beta-blocker, affecting the sinus node and prolonging the basic sinus cycle length. It also impacts intrinsic automaticity, reflected in prolonged corrected sinus node recovery time and sinuatrial conduction time .

- Clinical Implications : The drug has shown promise in managing supraventricular and ventricular tachyarrhythmias, as well as ectopic beats. Its rapid onset (within seconds) and prolonged duration of action (up to 3 hours) make it a potent option compared to other beta-blockers .

Case Studies

- In studies involving anesthetized dogs, this compound was administered via intravenous bolus, demonstrating marked improvements in electrophysiological parameters . These findings suggest its potential utility in clinical settings for arrhythmia management.

Ophthalmic Applications

This compound is being developed primarily for the treatment of glaucoma due to its ocular hypotensive effects.

Ocular Hypotensive Effects

- Soft Drug Design : Adaprolol is designed as a "soft drug," which minimizes systemic activity by converting to an inactive metabolite upon administration. This characteristic is crucial for reducing side effects when used in ophthalmic formulations .

- Efficacy : Research indicates that adaprolol effectively lowers intraocular pressure without significant systemic beta-blocking effects when applied topically . Studies have shown that the drug's ocular hypotensive effects are not stereoselective, meaning both enantiomers can be effective .

Clinical Trials

- This compound has progressed to Phase 2 clinical trials for glaucoma treatment, emphasizing its potential as a targeted therapy with minimal systemic impact .

Comparative Data Table

| Application Area | Mechanism of Action | Clinical Status | Key Findings |

|---|---|---|---|

| Cardiovascular | Beta-adrenergic receptor blockade | Preclinical | Effective for tachyarrhythmias; rapid onset |

| Ophthalmic | Ocular hypotensive agent | Phase 2 | Reduces intraocular pressure; soft drug design |

Future Directions and Research Needs

Further research is necessary to fully understand the long-term effects and optimal dosing strategies for this compound in both cardiovascular and ophthalmic applications. Additionally, exploring its use in combination therapies could enhance its therapeutic efficacy.

作用機序

アダプロロールマレアートは、ベータアドレナリン受容体を拮抗することによってその効果を発揮します。この作用は、眼内の房水の生成を減少させることによって眼圧を低下させます。 この化合物は、特にベータアドレナリン受容体を標的とし、エピネフリンやノルエピネフリンなどの内因性カテコールアミンとの結合を阻害します . この阻害は、心拍数と血圧の低下につながり、緑内障や潜在的な心臓血管への適用における治療効果に寄与します .

類似の化合物:

チモロール: 緑内障の治療に使用されるもう1つのベータアドレナリン遮断薬。

ベタキソロール: 同様の適応症に使用される選択的ベータ1アドレナリン遮断薬。

カルテオロール: 内因性交感神経刺激作用を有する非選択的ベータアドレナリン遮断薬.

比較:

アダプロロールマレアートとチモロール: どちらも緑内障に使用されますが、アダプロロールマレアートは、急速な不活性化による全身的な副作用を最小限に抑えるように設計されています。

アダプロロールマレアートとベタキソロール: ベタキソロールはベータ1受容体に選択的ですが、アダプロロールマレアートは非選択的です。

アダプロロールマレアートとカルテオロール: カルテオロールは、アダプロロールマレアートが欠如している内因性交感神経刺激作用を持っており、特定の心臓血管疾患を持つ患者に適している可能性があります.

アダプロロールマレアートは、治療効果を維持しながら全身的な副作用を軽減することを目的とした、ソフトドラッグとしての設計によって際立っています .

類似化合物との比較

Timolol: Another beta-adrenergic antagonist used in the treatment of glaucoma.

Betaxolol: A selective beta-1 adrenergic antagonist used for similar indications.

Carteolol: A non-selective beta-adrenergic antagonist with intrinsic sympathomimetic activity.

Comparison:

Adaprolol Maleate vs. Timolol: Both are used for glaucoma, but this compound is designed to minimize systemic side effects through rapid inactivation.

This compound vs. Betaxolol: Betaxolol is selective for beta-1 receptors, while this compound is non-selective.

This compound vs. Carteolol: Carteolol has intrinsic sympathomimetic activity, which this compound lacks, making it potentially more suitable for patients with specific cardiovascular conditions.

This compound stands out due to its design as a soft drug, which aims to reduce systemic side effects while maintaining therapeutic efficacy .

生物活性

Adaprolol maleate is an emerging beta-adrenergic antagonist primarily developed for treating glaucoma and managing various cardiac conditions. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Overview of this compound

- Chemical Structure : this compound has the molecular formula and is classified as a small molecule drug.

- Mechanism of Action : It functions primarily as a beta-adrenergic receptor blocker, targeting β-adrenoceptors to exert its therapeutic effects.

Cardiac Electrophysiological Effects

This compound exhibits significant electrophysiological effects on cardiac tissues. Key findings from studies include:

- Sinus Node Activity : It prolongs the basic sinus cycle length, indicating enhanced control over heart rhythm.

- Automaticity : The drug increases intrinsic automaticity, evidenced by prolonged corrected sinus node recovery time and sinuatrial conduction time.

- Refractory Period : Adaprolol significantly extends the effective refractory period of the His-Purkinje system and ventricular tissues, which is crucial for managing tachyarrhythmias .

Ocular Effects

This compound has been investigated for its ocular hypotensive properties, making it a candidate for glaucoma treatment. Its design minimizes systemic absorption and side effects while effectively lowering intraocular pressure (IOP):

- Soft Drug Design : The compound is engineered to convert into an inactive metabolite rapidly, reducing systemic beta-blocking activity when administered ophthalmically .

- Efficacy in Glaucoma : Studies have shown that adaprolol can achieve significant reductions in IOP without the adverse systemic effects commonly associated with other beta-blockers.

Comparative Analysis with Other Beta-Blockers

| Feature | This compound | Timolol | Betaxolol | Carteolol |

|---|---|---|---|---|

| Selectivity | Non-selective | Non-selective | Selective (β1) | Non-selective |

| Systemic Activity | Minimal | Moderate | Moderate | Moderate |

| Ocular Hypotensive Effect | Strong | Strong | Moderate | Moderate |

| Use in Glaucoma | Yes | Yes | Yes | Yes |

Clinical Trials

- Cardiac Effects Study : A study involving anesthetized dogs demonstrated that adaprolol's onset of action is rapid (within seconds), with effects lasting up to three hours. This study highlighted its potential utility in treating supraventricular and ventricular tachyarrhythmias .

- Ocular Administration Study : Clinical trials assessing the efficacy of this compound in lowering IOP showed promising results, with participants experiencing significant reductions without systemic side effects. This aligns with its intended design as a soft drug .

特性

IUPAC Name |

2-(1-adamantyl)ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39NO4.C4H4O4/c1-18(2)27-16-23(28)17-31-24-5-3-19(4-6-24)12-25(29)30-8-7-26-13-20-9-21(14-26)11-22(10-20)15-26;5-3(6)1-2-4(7)8/h3-6,18,20-23,27-28H,7-17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBILLRFBZTUIX-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)OCCC23CC4CC(C2)CC(C4)C3)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)OCCC23CC4CC(C2)CC(C4)C3)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H43NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121009-31-2 | |

| Record name | Adaprolol maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121009312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ADAPROLOL MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I8RV6WL9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。